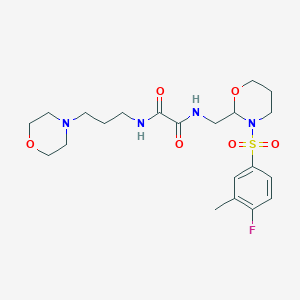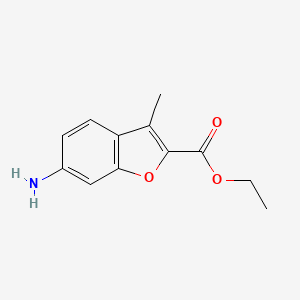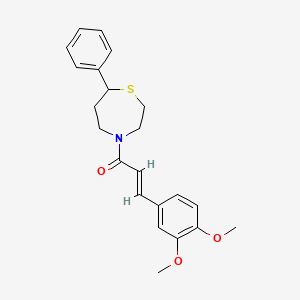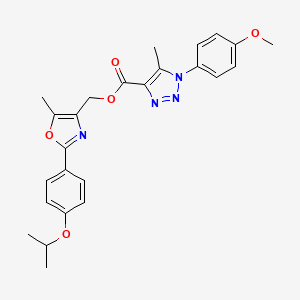![molecular formula C22H18FN3S B2992364 N-benzyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 688354-46-3](/img/structure/B2992364.png)
N-benzyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine is a chemical compound with a unique structure that allows for the investigation of various biological processes, such as enzyme inhibition and protein binding. This compound is part of the quinazoline family, which is known for its diverse biological and pharmacological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine typically involves the reaction of quinazoline derivatives with benzyl and fluorophenyl methylsulfanyl groups under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-benzyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more hydrogenated forms of the compound .
科学研究应用
N-benzyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to bind to specific proteins, making it useful in studying biological pathways and processes.
Medicine: Explored for its potential therapeutic applications, including its use as an anticancer agent and its ability to modulate biological targets.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of N-benzyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and bind to specific proteins, thereby modulating their activity and affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
Similar compounds to N-benzyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine include other quinazoline derivatives, such as:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of benzyl, fluorophenyl, and methylsulfanyl groups, which confer distinct biological and chemical properties. This unique structure allows for specific interactions with biological targets and makes it a valuable tool in scientific research.
属性
IUPAC Name |
N-benzyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3S/c23-18-12-10-17(11-13-18)15-27-22-25-20-9-5-4-8-19(20)21(26-22)24-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZCPCMRMIGMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
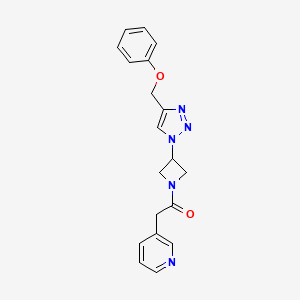
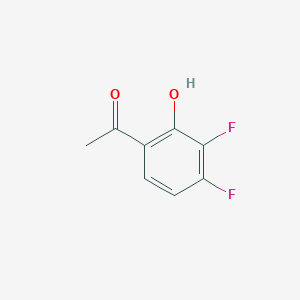
![7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B2992285.png)
![N-[(1-Benzyltriazol-4-yl)methyl]butanamide](/img/structure/B2992286.png)
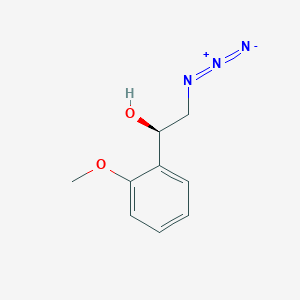
![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide](/img/structure/B2992293.png)
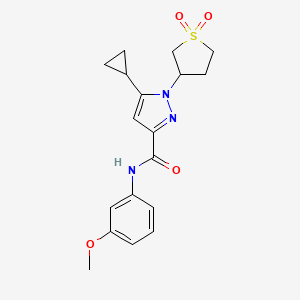
![1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2992295.png)
![3-{4-[(Thiolan-3-yl)amino]phenoxy}benzamide](/img/structure/B2992296.png)
![N-(1H-Benzimidazol-2-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2992297.png)
